Pyridine, 3-(methylthio)-
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-(methylthio)pyridine involves several methodologies. For instance, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate (NaSMe) is used to obtain bromo(methylthio)pyridines, which are key precursors for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines . Another approach involves a four-step sequence from 2-bromopyridines, culminating in an iodine-mediated cyclization to synthesize 3-arylthieno[2,3-b]pyridines . Additionally, reactions of methyllithium with certain pyridine derivatives can lead to the formation of 3-acetyl-6-methyl-2-(methylthio)pyridine, which can then be used to synthesize various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been elucidated using X-ray crystallography and spectroscopic methods. For example, the crystal structure of a dithiolane derivative containing a pyridinium moiety was determined, revealing a monoclinic lattice with significant intra and intermolecular stacking interactions . Similarly, the structures of various mononuclear complexes with pyridine ligands have been characterized, showing diverse coordination geometries and supramolecular interactions . The molecular packing of a bis(methylthio)pyridine derivative involves loosely held dimers with significant sulfur-sulfur distances .
Chemical Reactions Analysis
The chemical reactivity of 3-(methylthio)pyridine derivatives is quite versatile. Bromination reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine can proceed through the formation of sulfonium bromides, leading to substituted 3-(bromoacetyl)pyridine, or can result in the formation of N-(pyridinesulfenyl)succinimide when reacted with N-bromosuccinimide . The reaction of certain cyano and bis(methylthio) derivatives with hydroxymethylpyrrolidine can yield both normal substitution products and pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(methylthio)pyridine derivatives have been studied through various spectroscopic techniques, including IR, UV-Vis, and fluorescence spectroscopy, as well as mass spectrometry and proton NMR. These studies provide information on the optical properties, such as the effects of substituents on the emission spectra . Additionally, the electrochemical behavior of complexes with 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones has been investigated, proposing mechanisms for their electro-oxidation and electroreduction .
Scientific Research Applications
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Pharmacology
- Pyridine derivatives have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Medicinal Chemistry
- Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
- Pyridine is a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .
- Niacin and pyridoxine (vitamin B 6) which play crucial roles in biological systems also are pyridine derivatives .
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Chemical Industry
- Pyridine and its derivatives are used as solvents and starting material for the synthesis of target compounds in the chemical industry .
- Pyridine is a basic heterocyclic organic compound. Its structure is related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
- The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
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Agriculture
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Synthetic Methodology
- Pyridine derivatives, including “Pyridine, 3-(methylthio)-”, can be used in the development of synthetic methodologies based on inverse electron-demand Diels–Alder reaction in the series of π-deficient azadienes .
- By this method, it is possible to obtain mono-, di-, and triazines containing functional substituents both from the initial azine and from the dienophile .
- Such reactions are often the simplest and even the only possible method for the synthesis of substances with properties suitable for practical applications .
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Material Science
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULOGPOZBOCNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172119 | |
Record name | Pyridine, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(methylthio)- | |
CAS RN |
18794-33-7 | |
Record name | Pyridine, 3-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylsulfanyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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